Cas no 17377-13-8 (2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone)
17377-13-8 structure
Product Name:2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone
Numero CAS:17377-13-8
MF:C7H9N5O
MW:179.179260015488
CID:187731
PubChem ID:135420615
Update Time:2025-04-19
2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone
- 2-amino-6-methyl-7,8-dihydro-1H-pteridin-4-one
- 4(1H)-Pteridinone,2-amino-7,8-dihydro-6-methyl-(9CI)
- 4(3H)-Pteridinone,2-amino-7,8-dihydro-6-methyl-
- 4-AMINO-7-METHYL-7,8-DIHYDROPTERIDIN-6(5H)-ONE
- 2-Amino-4-hydroxy-6-methyl-dihydro-pteridin
- 2-Amino-4-oxo-6-methyl-3,4,7,8-tetrahydro-pteridin
- 2-Amino-6-methyl-7,8-dihydro-3H-pteridin-4-on
- 2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one
- 6-methyl-7,8-dihydropterin
- 7,8-dihydro-3H-pterins
- 7,8-dihydro-6-methylpterin
- AC1L7GB7
- AG-E-23305
- CHEBI:263953
- CHEMBL317940
- CTK4D4761
- NSC212476
- SureCN7362054
- SureCN7362056
- 2-AMINO-6-METHYL-7,8-DIHYDROPTERIDIN-4(1H)-ONE
- Q27454406
- SCHEMBL18898471
- 2-Amino-6-Methyl-7,8-Dihydropteridin-4(3h)-One
- CS-0436316
- 44W
- ZGSZMKMOKGLFHK-UHFFFAOYSA-N
- 2-amino-4-hydroxy-6-methyl-7,8-dihydropteridine
- NSC-212476
- BDBM50115126
- 2-amino-6-methyl-7,8-dihydro-4(3H)-pteridinone
- DTXSID80309649
- 17377-13-8
- SCHEMBL7362054
-
- Inchi: 1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13)
- Chiave InChI: ZGSZMKMOKGLFHK-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N=C(N)N1)NCC(C)=N2
Proprietà calcolate
- Massa esatta: 179.08087
- Massa monoisotopica: 179.081
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 365
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.9A^2
- XLogP3: -1.3
Proprietà sperimentali
- Densità: 1.78
- Punto di ebollizione: 323.8°Cat760mmHg
- Punto di infiammabilità: 149.6°C
- Indice di rifrazione: 1.842
- PSA: 96.42
2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
17377-13-8 (2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso